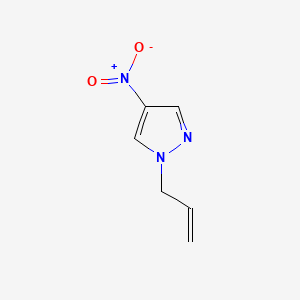

1-Allyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVVOPIFBJNGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 4 Nitro 1h Pyrazole and Its Precursors

General Strategies for Pyrazole (B372694) Ring Formation

The pyrazole ring is a common structural motif in many biologically active compounds and serves as the core of the target molecule. Its synthesis can be achieved through several reliable methods, including cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions. mdpi.com

Cyclocondensation reactions represent a classic and widely used method for pyrazole synthesis. chim.it This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov The reaction of a β-diketone with hydrazine hydrate, for example, yields a pyrazole, with the substituents on the final ring dictated by the R groups on the initial diketone. mdpi.com The versatility of this method allows for the creation of a diverse range of substituted pyrazoles by simply varying the starting materials. chim.itmdpi.com

| 1,3-Dielectrophile | Hydrazine Derivative | Resulting Pyrazole |

|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Substituted Pyrazole |

| α,β-Unsaturated Ketone | Phenylhydrazine (B124118) | 1-Phenyl-substituted Pyrazole |

| Acetylenic Ketone | Hydrazine | Mixture of Regioisomeric Pyrazoles mdpi.com |

The [3+2] cycloaddition of a diazo compound with an alkyne or an alkene is a powerful and regioselective method for constructing the pyrazole ring. chim.itacs.org This reaction, a type of 1,3-dipolar cycloaddition, allows for precise control over the substituent placement on the pyrazole core. acs.orgscispace.com For instance, the reaction of in situ generated diazo compounds from aldehydes with terminal alkynes can regioselectively produce 3,5-disubstituted pyrazoles. acs.org While effective, this method requires the handling of potentially hazardous diazo compounds. acs.org

| 1,3-Dipole | Dipolarophile | Product | Key Features |

|---|---|---|---|

| Diazo Compound | Alkyne | Pyrazole | High regioselectivity acs.org |

| Nitrile Imine | Alkyne | Substituted Pyrazole | Access to 1,3,5-trisubstituted pyrazoles bohrium.comrsc.org |

| Sydnone | Alkyne | Pyrazole Derivative | Versatile for various substitutions mdpi.com |

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrazoles by combining three or more reactants in a single step. rsc.orgbeilstein-journals.orgmdpi.com A typical MCR for pyrazole synthesis might involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org These one-pot procedures are highly valued for their ability to generate diverse molecular libraries quickly and with reduced waste, as they circumvent the need to isolate intermediate products. rsc.orgacs.org

1,3-Dipolar Cycloaddition Reactions

Synthesis of 4-Nitropyrazole Scaffolds

A crucial step in forming 1-allyl-4-nitro-1H-pyrazole is the introduction of a nitro group at the 4-position of the pyrazole ring. This is commonly accomplished either by direct nitration of the pyrazole ring or through rearrangement reactions. guidechem.com

The direct nitration of pyrazole is a standard method for introducing a nitro group. acrhem.org This electrophilic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. acrhem.orgsmolecule.com The reaction conditions must be carefully managed to ensure the nitro group is selectively introduced at the C4 position. acrhem.org An optimized one-pot, two-step method involves reacting pyrazole with concentrated sulfuric acid, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, achieving a high yield of 4-nitropyrazole. guidechem.com

| Nitrating Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Nitric Acid / Sulfuric Acid | 90°C, 6 hours | 56% | guidechem.com |

| Fuming HNO3 / Fuming H2SO4 | 50°C, 1.5 hours | 85% | guidechem.com |

An alternative to direct nitration is the rearrangement of N-nitropyrazoles to C-nitropyrazoles. smolecule.comnih.gov This transformation can be catalyzed by acid or heat. nih.govacs.org For example, 1-nitropyrazole (B188897) can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature. acrhem.orgsmolecule.comnih.gov This method provides a pathway to specific isomers that might be difficult to access through direct nitration. smolecule.comnih.gov

Nitropyrazole Formation via Nitroalkenes

The construction of the pyrazole ring, particularly with a nitro group at the C4 position, can be accomplished through cycloaddition reactions involving nitroalkenes. chim.it Nitroalkenes are valuable building blocks in the synthesis of a wide array of heterocyclic compounds. chim.it Their electron-deficient nature facilitates [3+2]-annulation reactions with 1,3-dipoles, such as diazo compounds, to form pyrazolines, which can then be aromatized to pyrazoles. chim.it

One specific strategy involves the 1,3-dipolar cycloaddition of diazo compounds to nitroalkenes. acs.org For instance, the reaction of diethyl 1-diazo-2-oxopropylphosphonate (the Bestmann-Ohira reagent) with conjugated nitroalkenes can yield phosphonylpyrazoles through a spontaneous elimination of the nitro group. acs.orgfigshare.com However, by employing α-bromonitroalkenes, nitropyrazoles can be synthesized using the same fundamental approach. acs.orgfigshare.com The reaction between β-formyl-β-nitroenamine and phenylhydrazine can also lead to the formation of a 1-phenyl-4-nitropyrazole, demonstrating another pathway to nitrated pyrazole systems. clockss.org

These methods highlight the utility of nitroalkenes as precursors to the 4-nitropyrazole core, a critical intermediate for the synthesis of the target compound.

Allylic Functionalization at the N1-Position of the Pyrazole Ring

Once the 4-nitropyrazole core is established, the subsequent step is the introduction of an allyl group at the N1 position. Several methods are available for this transformation.

N-Allylation Methods via Alkylating Agents

A common and direct method for N-alkylation of pyrazoles involves the use of alkylating agents in the presence of a base. google.com For the synthesis of this compound, this would typically involve reacting 4-nitropyrazole with an allyl halide, such as allyl bromide, in the presence of a suitable base. This method, while straightforward, often requires at least a stoichiometric amount of base. google.com

Alternative alkylating agents and conditions have been developed to circumvent the issues associated with strong bases and high temperatures. mdpi.comresearchgate.net For example, trichloroacetimidates can serve as electrophiles for the N-alkylation of pyrazoles under Brønsted acid catalysis. mdpi.comresearchgate.netsemanticscholar.org This approach offers a milder alternative to traditional methods. mdpi.comresearchgate.net Additionally, electrochemical methods have been reported for the N-alkylation of heterocycles using nonactivated carboxylic acids as the alkylating source via an anodic decarboxylative process. bohrium.com

The choice of alkylating agent and reaction conditions can be influenced by the specific substituents on the pyrazole ring. For instance, the regioselectivity of alkylation on unsymmetrical pyrazoles is often controlled by steric factors. mdpi.comresearchgate.net

Palladium-Catalyzed N-Allylic Alkylation Strategies

Palladium-catalyzed reactions offer a powerful and versatile approach for N-allylation. rsc.org These methods often exhibit high efficiency and selectivity under mild conditions. rsc.org An organoboron co-catalyst can be used in conjunction with a palladium catalyst to facilitate the regioselective N-allylation of azoles, including pyrazoles, using simple allylic alcohols as the allyl source. nih.gov This synergistic catalysis activates the pyrazole for selective N-functionalization and accelerates the formation of the key π-allylpalladium intermediate. nih.gov

Another palladium-catalyzed approach involves the N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes. researchgate.netacs.orgcolab.ws This method demonstrates high atom economy and provides access to N-alkyl pyrazoles in excellent yields with high regioselectivity and stereoselectivity. acs.org

Other Allyl-Introducing Transformations

Beyond direct alkylation, other transformations can introduce the allyl group. The Mitsunobu reaction provides a reliable method for the N-alkylation of pyrazoles using alcohols. researchgate.net Commercially available 4-nitropyrazole can undergo a Mitsunobu reaction with allyl alcohol to furnish the desired 1-allyl-4-nitropyrazole. researchgate.net This reaction typically involves triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Enzymatic methods are also emerging as a selective means for pyrazole alkylation. researchgate.net While still a developing area, biocatalysis offers the potential for highly specific transformations under mild conditions. researchgate.net

Optimized Synthetic Routes for this compound

The synthesis of this compound is most practically achieved through a stepwise pathway that first establishes the 4-nitropyrazole core, followed by N-allylation.

Stepwise Synthesis Pathways

A practical and well-documented stepwise synthesis begins with commercially available 4-nitropyrazole. researchgate.net This precursor is then subjected to N-allylation. One of the most direct and efficient methods for this step is the reaction with an allyl halide, such as allyl bromide, in the presence of a base.

A representative procedure for the O-allylation of a related 4-hydroxypyrazole, which follows a similar principle to N-allylation, involves dissolving the pyrazole in a solvent like dichloromethane, adding an aqueous solution of a base such as sodium hydroxide (B78521), and then introducing the allyl bromide. mdpi.com The reaction is stirred at room temperature until completion. mdpi.com A similar protocol can be adapted for the N-allylation of 4-nitropyrazole.

Alternatively, the Mitsunobu reaction offers a robust pathway. researchgate.net In this case, 4-nitropyrazole is reacted with allyl alcohol in the presence of triphenylphosphine and an azodicarboxylate. This method is particularly useful for its mild conditions and good yields. researchgate.net

Below is a table summarizing a general stepwise synthesis pathway:

| Step | Starting Material | Reagent(s) | Product | General Conditions |

| 1 | Pyrazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitropyrazole | Controlled temperature |

| 2 | 4-Nitropyrazole | Allyl bromide, Base (e.g., K₂CO₃) | This compound | Solvent (e.g., DMF, Acetonitrile), Room temperature to moderate heating |

This table represents a generalized pathway. Specific conditions can vary based on literature procedures.

One-Pot Reaction Sequences

The synthesis of substituted pyrazoles, including this compound, can be streamlined through one-pot reaction sequences, which enhance efficiency by minimizing the number of separate operations like purification of intermediates. These sequences involve adding reagents sequentially to a single reactor, often without isolating the intermediate products. google.com This approach, sometimes termed a telescoping synthesis, prevents contact with potentially toxic intermediates and reduces solvent waste and energy consumption. google.comorganic-chemistry.org

For pyrazole synthesis, multi-component reactions are a particularly effective one-pot strategy. These reactions combine three or more starting materials in a single step to form a complex product. For instance, a general and efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aldehyde, tosylhydrazine, and a terminal alkyne. Similarly, catalyst-free, four-component domino reactions have been developed for synthesizing fused pyrazole derivatives in water, showcasing a green approach to one-pot synthesis. researchgate.netorganic-chemistry.org

A hypothetical one-pot synthesis for this compound could be envisioned starting from the formation of the pyrazole ring followed by N-alkylation. For example, the Knorr pyrazole synthesis could be performed, and without isolating the resulting 4-nitropyrazole, an allyl halide and a base could be added to the same reaction vessel to complete the synthesis in a single, continuous process. Research has detailed a one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids through a sequence of Claisen condensation, Knorr reaction, and hydrolysis, demonstrating the industrial applicability of such integrated procedures. organic-chemistry.org

| Reaction Type | Key Steps & Principles | Reactants Example | Relevance to Target Synthesis | Source(s) |

| Telescoping Synthesis | Reagents are added sequentially to the reactor without intermediate work-up or purification. | 1. Formation of 5-amino-1-alkyl-1H-pyrazole; 2. Nitrosation in the same pot. | Avoids isolation of the 4-nitropyrazole intermediate before allylation. | google.com |

| Three-Component Reaction | Condensation of an aldehyde, a hydrazine derivative, and a third component (e.g., terminal alkyne) in a single pot. | Substituted aldehyde, tosylhydrazine, terminal alkyne. | Could potentially form a substituted pyrazole core in one step from simpler precursors. | organic-chemistry.org |

| Four-Component Domino Reaction | Multiple bond-forming reactions occur in sequence after combining four starting materials. | Hydrazine, β-keto ester, aromatic aldehyde, pyridinium (B92312) salt. | Demonstrates the feasibility of complex pyrazole synthesis in a single operation, often with green solvents like water. | researchgate.net |

| Condensation-Knorr-Hydrolysis | Integration of multiple distinct reaction types (condensation, cyclization, hydrolysis) into a single pot. | Arylhydrazines, methyl ketones, dialkyl oxalates. | A powerful strategy for creating functionalized pyrazoles that could be adapted for the target compound's precursors. | organic-chemistry.org |

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity

A critical aspect in the synthesis of this compound is the regioselectivity of the N-alkylation of its precursor, 4-nitro-1H-pyrazole. The pyrazole ring contains two nitrogen atoms, N1 and N2, and the attachment of the allyl group can potentially occur at either position, leading to two different regioisomers. However, experimental evidence shows that the alkylation of 4-nitropyrazole and related pyrazoles proceeds with high regioselectivity, strongly favoring the N1 position. nih.govacs.org

The regiochemical outcome is governed by a combination of electronic and steric factors. The presence of the electron-withdrawing nitro group at the C4 position influences the nucleophilicity of the adjacent nitrogen atoms. While this deactivates the ring, the N1 position is generally favored for alkylation in many substituted pyrazoles. acs.org Various reaction conditions have been optimized to ensure high yields of the N1-alkylated product. For instance, the reaction of 4-nitropyrazole with iodomethane (B122720) in the presence of potassium carbonate in DMF at room temperature has been shown to produce 1-methyl-4-nitropyrazole with yields between 80-98%. nih.gov This method is considered safer and more efficient than using sodium hydride. nih.gov A general protocol for the N1-alkylation of various substituted 1H-pyrazoles with high regioselectivity (>99:1) has been established using an electrophile with a base like diisopropylethylamine (iPr₂NEt) in DMSO. acs.org

The synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins also demonstrates excellent regiocontrol, which is achieved by leveraging the differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. organic-chemistry.org

| Precursor | Alkylating Agent | Base / Solvent | Product(s) | Regioselectivity (N1:N2) | Source(s) |

| 4-Nitro-1H-pyrazole | Iodomethane | NaH / THF | 1-Methyl-4-nitropyrazole | High (unspecified ratio) | nih.gov |

| 4-Nitro-1H-pyrazole | Iodomethane | K₂CO₃ / DMF | 1-Methyl-4-nitropyrazole | High (Yield 80-98%) | nih.gov |

| 3-Substituted 1H-pyrazoles | Various electrophiles | iPr₂NEt / DMSO | N1-alkylated pyrazoles | > 99.9:1 | acs.org |

| N-Arylhydrazones | Nitroolefins | TFE / TFA | 1,3,5-Trisubstituted pyrazoles | Excellent regioselectivity | organic-chemistry.org |

Stereoselectivity

Stereoselectivity is not a factor in the synthesis of this compound. The final compound does not possess any chiral centers or elements of stereoisomerism such as cis-trans isomerism around the pyrazole ring. Therefore, no specific stereochemical control is required during its synthesis.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org These principles can be effectively applied to the synthesis of this compound and its precursors.

The choice of solvents and reagents is another critical area for green design. Traditional syntheses often use hazardous solvents and strong, dangerous bases like sodium hydride. Greener alternatives include using safer solvents like water, DMSO, or ethanol, and replacing hazardous bases with milder ones like potassium carbonate. researchgate.netnih.gov For example, the N-alkylation of 4-nitropyrazole can be performed efficiently and more safely using K₂CO₃ in DMF instead of NaH in THF. nih.gov

Energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound. researchgate.netresearchgate.net These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods. The use of catalysts, particularly reusable heterogeneous catalysts, is another cornerstone of green chemistry. A novel modified layered double hydroxide (LDH) catalyst has been used for the green, one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitriles at mild temperatures (55 °C), demonstrating a catalytic, environmentally benign approach. rsc.org

| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit | Source(s) |

| Waste Prevention | Multi-step synthesis with intermediate isolation. | One-pot/Telescoping synthesis. | Reduced solvent waste, higher atom economy, less energy used. | google.comorganic-chemistry.org |

| Safer Solvents | Chlorinated solvents (e.g., CHCl₃, CCl₄). | Water, Ethanol, DMSO, or solvent-free conditions. | Reduced toxicity and environmental impact. | researchgate.netsemanticscholar.org |

| Safer Reagents | Strong, hazardous bases (e.g., Sodium Hydride, NaH). | Milder bases (e.g., Potassium Carbonate, K₂CO₃). | Improved operational safety and reduced risk. | nih.gov |

| Energy Efficiency | Conventional heating (oil bath). | Microwave irradiation or ultrasonic waves. | Drastically reduced reaction times and energy consumption. | researchgate.netresearchgate.net |

| Catalysis | Stoichiometric reagents. | Heterogeneous or reusable catalysts (e.g., modified LDH). | Increased efficiency, easier product separation, catalyst can be recycled. | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 1 Allyl 4 Nitro 1h Pyrazole

Reactivity at the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by the substituents attached to it. nih.gov In 1-Allyl-4-nitro-1H-pyrazole, the powerful electron-withdrawing nature of the nitro group at the C4 position is the dominant factor governing the reactivity of the pyrazole core. vulcanchem.com

The pyrazole ring system is generally amenable to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. mdpi.com However, in this compound, the C4 position is already occupied by a nitro group. This group exerts a strong deactivating effect on the pyrazole ring, making further electrophilic substitution at any ring position, including C4, highly unfavorable. vulcanchem.comcdnsciencepub.com The electron density of the aromatic system is significantly reduced, diminishing its nucleophilicity and thus its reactivity towards electrophiles. vulcanchem.com Any potential electrophilic attack would be more likely to occur at the more electron-rich allyl group, depending on the reaction conditions.

The strong electron-withdrawing effect of the C4-nitro group renders the adjacent C3 and C5 positions electron-deficient and therefore susceptible to nucleophilic attack. evitachem.com This is a reversal of the typical reactivity of unsubstituted pyrazoles. Research on related N-alkylated 4-nitropyrazoles has demonstrated that direct functionalization of the C-H bond at the C5 position is possible. For instance, a copper-catalyzed direct C-H arylselenation using elemental selenium and aryl iodides has been shown to occur exclusively at the C5 position of the pyrazole ring. rsc.org The presence of the nitro group was found to be essential for this C-H activation. rsc.org

The increased acidity of the ring protons, particularly at C5, facilitates reactions involving deprotonation by a strong base, followed by the addition of an electrophile. vulcanchem.com This reactivity pattern has been observed in various nitro-substituted heterocycles, where carbanions can add to the electron-deficient ring in processes like vicarious nucleophilic substitution (VNS). nih.govacs.org

Table 1: Reactivity Summary of the this compound Core

| Position | Type of Reaction | Reactivity | Rationale |

|---|---|---|---|

| C3 | Nucleophilic Attack | Favorable | Activated by the electron-withdrawing C4-nitro group. evitachem.com |

| C4 | Electrophilic Substitution | Unfavorable | Position is blocked and the ring is strongly deactivated by the nitro group. vulcanchem.comcdnsciencepub.com |

| C5 | Nucleophilic Attack / C-H Activation | Favorable | Activated by the electron-withdrawing C4-nitro group; demonstrated site of direct functionalization. rsc.org |

Nitropyrazoles are generally characterized as stable aromatic compounds. mdpi.comnih.gov The pyrazole ring itself is robust and resistant to cleavage under many reaction conditions due to its aromaticity. mdpi.com Transformations of this compound typically involve reactions of the functional groups—the nitro and allyl moieties—rather than the heterocyclic ring itself. The stability of nitropyrazoles makes them valuable as building blocks in the synthesis of more complex molecules and energetic materials. nih.govsolubilityofthings.com

Nucleophilic Attack Profiles at Positions 3 and 5

Transformations Involving the Nitro Group

The nitro group is the most influential functional group in this compound, not only directing the reactivity of the pyrazole core but also serving as a versatile handle for further chemical modifications.

One of the most common and synthetically useful reactions of nitropyrazoles is the reduction of the nitro group to an amino group. This transformation provides access to aminopyrazole derivatives, which are valuable intermediates in medicinal and materials chemistry. The reduction of the nitro group in this compound and related compounds can be achieved using various standard reducing agents. vulcanchem.comevitachem.comexsyncorp.com Catalytic hydrogenation, often employing hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a frequently used method.

Table 2: Examples of Reagents for the Reduction of Nitropyrazoles

| Reagent System | Product Type | Reference |

|---|---|---|

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Amino Derivative | |

| Metal Hydrides (e.g., Lithium Aluminum Hydride) | Amino Derivative | |

| Iron (Fe) in Acidic Conditions | Amino Derivative | evitachem.com |

The resulting 1-allyl-4-amino-1H-pyrazole is a key synthetic intermediate, as the newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, allowing for the construction of diverse molecular architectures.

The influence of the nitro group on the reactivity of the pyrazole ring is profound and multifaceted. Its primary role stems from its powerful electron-withdrawing nature, which has several key consequences:

Deactivation towards Electrophiles: The nitro group significantly reduces the electron density of the pyrazole ring, making it much less reactive towards electrophilic aromatic substitution compared to unsubstituted pyrazole. vulcanchem.comcdnsciencepub.com

Activation towards Nucleophiles: By withdrawing electron density, the nitro group makes the carbon atoms of the pyrazole ring, especially the adjacent C3 and C5 positions, more electrophilic and thus susceptible to attack by nucleophiles. evitachem.comrsc.org This effect is crucial for reactions such as nucleophilic aromatic substitution or direct C-H functionalization. rsc.org

Increased Acidity: The nitro group increases the acidity of the pyrazole ring's C-H protons and, in N-unsubstituted nitropyrazoles, the N-H proton. vulcanchem.com This enhanced acidity facilitates deprotonation, enabling a range of base-mediated reactions. vulcanchem.com

In essence, the nitro group reverses the normal electronic demands of the pyrazole ring, transforming it from a nucleophilic entity into an electrophilic one.

Reductive Transformations to Amino Derivatives

Reactions of the Allyl Moiety

The allyl group attached to the N1 position of the this compound ring introduces a reactive olefinic functional group. This moiety can participate in a variety of chemical transformations independent of the pyrazole core, providing a versatile handle for structural modification. The reactivity of the allyl group is a cornerstone for creating diverse molecular architectures, allowing for olefin-specific reactions, rearrangements, and functional group transformations.

Olefinic Reactions (e.g., Cycloadditions)

The double bond in the allyl substituent of this compound exhibits characteristic olefinic reactivity. It can serve as a dipolarophile or dienophile in cycloaddition reactions, a common strategy for constructing new ring systems. For instance, in reactions analogous to those seen with other nitro-alkenes, the allyl group can undergo [3+2] cycloadditions. nih.govorganic-chemistry.org Nitrile imines, generated in situ from hydrazonoyl halides, can react with olefinic moieties in a [3+2] cycloaddition fashion to yield pyrazole or pyrazoline derivatives, demonstrating a pathway for elaborating the allyl group into another heterocyclic system. organic-chemistry.org

Furthermore, the double bond can be subjected to various addition and oxidation reactions. Oxidation of the allyl group can lead to the formation of corresponding epoxides or aldehydes, introducing oxygenated functional groups into the molecule. Another potential transformation is hydroamination, where amines are added across the double bond. While direct hydroamination of this compound is specific, rhodium-catalyzed asymmetric coupling of pyrazole derivatives with terminal allenes has been shown to produce enantioenriched allylic pyrazoles, highlighting the potential for catalytic functionalization of the allylic position. nih.gov

Rearrangement Processes (e.g., Claisen Rearrangement)

Rearrangement reactions provide a powerful method for skeletal reorganization, and allyl-substituted pyrazoles can undergo such transformations. The Claisen rearrangement is a prominent example, typically involving the thermal rearrangement of an allyl aryl ether or an allyl vinyl ether. In the context of pyrazoles, this reaction has been effectively demonstrated with 4-allyloxy-1H-pyrazoles, which are structural isomers of N-allyl pyrazoles. mdpi.com

In these systems, heating the 4-allyloxy-1H-pyrazole derivative prompts a concerted acs.orgacs.org-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to the C5 position of the pyrazole ring, yielding a 5-allyl-4-hydroxypyrazole. mdpi.comresearchgate.net Microwave irradiation has been shown to facilitate this transformation, leading to regioselective allylation at the C5-position in good yields. clockss.org

A related and mechanistically significant transformation is the thio-Claisen rearrangement. In a metal-free, regiospecific ortho-allylation of pyrazole sulfoxides, an interrupted Pummerer reaction generates an allylsulfonium salt intermediate. acs.orgnih.gov This intermediate then undergoes a facile thio-Claisen rearrangement, transferring the allyl group onto the pyrazole ring with high regioselectivity. acs.orgnih.gov This process underscores the utility of rearrangement reactions in achieving C-H functionalization on the pyrazole core, directed by the strategic placement of an allylic group on a heteroatom.

Table 1: Examples of Claisen Rearrangement in Allyl-Substituted Pyrazoles

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Allyloxy-1H-1-tritylpyrazole | 1,2-Dimethoxyethane (DME), Heat | 5-Allyl-4-hydroxy-1H-1-tritylpyrazole | 65 | mdpi.com |

| Allyl 4-pyrazolyl ethers | Microwave Irradiation | 5-Allyl-4-hydroxypyrazoles | Good | clockss.org |

| Phenylsulfinyl-pyrazoles | Allyl Grignard, TFAA | ortho-Allylated Pyrazoles | Good | acs.orgnih.gov |

Cleavage and Functionalization of the Allyl Group

The N-allyl group is often employed as a protecting group in synthesis due to its stability and the variety of methods available for its selective removal. The cleavage of the allylic C-N bond in N-allyl pyrazoles can be accomplished through several strategies. researchgate.net One common method involves the isomerization of the allyl group to the corresponding prop-1-en-1-yl isomer (an enamine derivative) using a transition-metal catalyst, such as a ruthenium complex. The resulting enamine is labile and can be readily hydrolyzed under acidic conditions to release the de-allylated pyrazole. researchgate.net

Alternatively, palladium-catalyzed reactions are widely used for deallylation. In the presence of a Pd(0) catalyst and a suitable nucleophilic scavenger (like dimedone or tributyltin hydride), the N-allyl group is cleaved to form a π-allyl palladium complex, liberating the N-H pyrazole. researchgate.net

Beyond complete cleavage, the allyl group can be functionalized to introduce new chemical handles. As mentioned, oxidation can yield epoxides or aldehydes. The double bond can also undergo hydroboration-oxidation to produce a 3-hydroxypropyl substituent, or it can be subjected to dihydroxylation to form a diol. These transformations convert the simple allyl group into a more complex, functionalized side chain without removing it from the pyrazole ring.

Derivatization Strategies for Advanced Pyrazole Constructs

This compound serves as a valuable scaffold for the synthesis of more complex, "advanced" pyrazole-based structures, particularly fused heterocyclic systems. These derivatization strategies leverage the reactivity of both the nitro group and the pyrazole ring nitrogens to build polycyclic compounds, which are of significant interest in medicinal chemistry. rsc.orgmdpi.com

A primary strategy involves the chemical modification of the nitro group. The reduction of the 4-nitro group is a key transformation, typically achieved through catalytic hydrogenation (e.g., using H₂ over Pd/C) or with metal reductants like tin(II) chloride. This reaction yields 1-allyl-1H-pyrazol-4-amine, a crucial intermediate. The newly formed amino group, being a potent nucleophile, can participate in cyclocondensation reactions.

This approach is central to the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activity, including roles as protein kinase inhibitors. rsc.org The synthesis involves the reaction of a 3-aminopyrazole (B16455) (or in this case, a 5-aminopyrazole derivative) with a 1,3-bielectrophilic compound, such as a β-diketone or a functionalized alkyne. mdpi.comnih.gov The amino group of the pyrazole and the adjacent ring nitrogen (N1) act as a 1,3-bisnucleophile, attacking the electrophilic centers of the reaction partner to construct the fused pyrimidine (B1678525) ring. mdpi.com The versatility of this method allows for the introduction of diverse substituents onto the newly formed pyrimidine ring, enabling the creation of large libraries of advanced pyrazole constructs for biological screening. rsc.orgnih.gov

Table 2: Derivatization Strategies for this compound

| Reactive Site(s) | Reagents/Conditions | Intermediate/Product Type | Advanced Construct Example | Reference |

| Nitro Group | H₂, Pd/C or SnCl₂ | 1-Allyl-1H-pyrazol-4-amine | N/A | |

| Amino Group, N1-Nitrogen | β-Diketones, Acid/Base Catalysis | Fused Pyrimidine Ring | Pyrazolo[1,5-a]pyrimidines | mdpi.comnih.gov |

| Amino Group, N1-Nitrogen | Alkynones, Cyclocondensation | Fused Pyrimidine Ring | Substituted Pyrazolo[1,5-a]pyrimidines | rsc.org |

| Allyl Group | Ring-Closing Metathesis (after rearrangement and O-allylation) | Pyrazole-fused Oxepines | Dihydrooxepino[3,2-c]pyrazoles | mdpi.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Spectroscopic Analysis of 1-Allyl-4-nitro-1H-pyrazole

Standard spectroscopic methods are fundamental in confirming the identity and purity of this compound by analyzing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum reveals distinct signals for the protons on the pyrazole (B372694) ring and the allyl substituent. The two protons on the pyrazole ring typically appear as distinct singlets or doublets. For related 1-substituted 3-nitropyrazoles, these protons resonate at approximately δ 7.62 (d, J = 2.5 Hz) and δ 6.90 (d, J = 2.5 Hz) ppm. acs.org The allyl group protons exhibit characteristic multiplets: the CH₂ group attached to the nitrogen appears as a doublet of triplets, the internal CH proton as a multiplet, and the terminal =CH₂ protons as distinct doublets of doublets, typically in the range of δ 5.0–6.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrazole ring show distinct chemical shifts, with the carbon bearing the nitro group being significantly deshielded. In a similar compound, 1-(but-3-yn-1-yl)-3-nitro-1H-pyrazole, the pyrazole carbons appear at δ 156.2, 132.6, and 102.8 ppm. acs.org The carbons of the allyl group also have characteristic resonances.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Nitropyrazoles (Note: Data is based on similar structures and serves as a reference for expected chemical shifts.)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.6 | ~133 |

| Pyrazole C5-H | ~6.9 | ~103 |

| Allyl N-CH₂ | ~4.4-4.7 | ~52 |

| Allyl -CH= | ~5.8-6.0 | ~130-132 |

| Allyl =CH₂ | ~5.1-5.3 | ~118-120 |

| Pyrazole C4-NO₂ | - | ~156 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands are associated with the nitro group. Strong asymmetric and symmetric stretching vibrations for the NO₂ group are typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Additional characteristic peaks would include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic allyl group, as well as C=C stretching for the allyl double bond around 1640 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Alkene (C=C) | Stretch | ~1640 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to confirm the elemental composition of the compound. mdpi.com For this compound (C₆H₇N₃O₂), the expected exact mass can be calculated and compared with the experimental value from HRMS to unequivocally confirm its molecular formula. acs.orgsioc-journal.cn The fragmentation pattern observed in the mass spectrum can also provide structural information.

Advanced Structural Elucidation Techniques

For a more in-depth structural analysis, advanced techniques like X-ray crystallography and two-dimensional (2D) NMR are employed.

2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of molecular connectivity than 1D NMR. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduustc.edu.cn It is an efficient way to assign carbon signals based on the already assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduustc.edu.cn HMBC is crucial for piecing together the carbon skeleton and confirming the placement of substituents, such as the allyl and nitro groups on the pyrazole ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation and stereochemistry.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

Chromatographic Purity Assessment and Separation Techniques

The assessment of purity and the separation of this compound from reaction mixtures and potential isomers are critical steps in its synthesis and characterization. Various chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of resolution, scale, and analytical detail. The choice of method is often guided by the specific requirements of the analysis, from routine reaction monitoring to high-resolution purity verification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for the qualitative analysis of this compound. It is primarily used for monitoring the progress of its synthesis, identifying the presence of starting materials, intermediates, and the final product in a reaction mixture. The technique allows for a quick assessment of the reaction's completion and the complexity of the product mixture. arkat-usa.org

For the analysis of nitropyrazole derivatives, silica (B1680970) gel plates (Kieselgel HF254, type 60) are commonly utilized as the stationary phase. researchgate.net Visualization of the separated spots on the TLC plate is typically achieved under UV light (at wavelengths of 254 nm and 366 nm) due to the chromophoric nature of the nitroaromatic system. researchgate.net In some cases, staining with a potassium permanganate (B83412) solution can be used as an alternative visualization method.

Solvent systems for developing the chromatogram are chosen based on the polarity of the compounds to be separated. For nitropyrazole derivatives, mixtures of ethyl acetate (B1210297) and hexane (B92381) are frequently employed. For instance, a mobile phase of ethyl acetate:hexane in a 1:3 (v/v) ratio has been successfully used for the separation and purification of regioisomers of methyl-4-nitrophenyl-1H-pyrazoles via preparative TLC. arkat-usa.orgresearchgate.net The polarity of the solvent system can be adjusted to achieve optimal separation of this compound from any impurities.

Column Chromatography

Column chromatography is the most prevalent method for the purification of this compound on a preparative scale. Following its synthesis, the crude product is typically subjected to column chromatography to isolate it from unreacted starting materials, reagents, and isomeric byproducts. Silica gel (typically 60-120 or 100-200 mesh) is the standard stationary phase for this class of compounds. rsc.org

The selection of the eluent system is critical for effective separation. A gradient of ethyl acetate in hexane is a widely adopted mobile phase for the purification of N-substituted nitropyrazoles. sci-hub.stmdpi.com The process often starts with a low-polarity solvent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the target compound. Research on various nitropyrazole derivatives demonstrates the utility of different ethyl acetate/hexane ratios, such as 1:9, 5:95, and 3:97, to achieve high purity. rsc.orgnih.gov For this compound, a similar solvent system would be anticipated to yield the pure compound. For example, the purification of the related compound 1-benzyl-3-nitro-1H-pyrazole is achieved using a gradient of 0-100% ethyl acetate in hexane. sci-hub.st

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 1-Aryl-5-methyl-4-nitro-1H-pyrazoles | Silica Gel | Ethyl acetate / Hexane (1:3 v/v) | researchgate.net |

| Pyrazolo[1,5-a]quinoline derivatives | Silica Gel | Ethyl acetate / Hexane (e.g., 3:97) | rsc.org |

| 1-Benzyl-3-nitro-1H-pyrazole | Silica Gel | Ethyl acetate / Hexane (gradient) | sci-hub.st |

| 1-Phenyl-4-(phenylselanyl)-1H-pyrazole | Silica Gel | Hexane / Ethyl acetate (97:3) | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. It is particularly useful for quantitative analysis and for separating it from closely related isomers that may not be resolved by TLC or column chromatography. nih.gov Both normal-phase and reverse-phase HPLC can be applied, though reverse-phase is more common for the analysis of pyrazole derivatives. researchgate.netijcpa.in

In a typical reverse-phase HPLC setup, a C18 column is employed as the stationary phase. ijcpa.in The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, which may be acidified with an agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. ijcpa.in For instance, a validated RP-HPLC method for a pyrazoline derivative utilized a mobile phase of 0.1% TFA and methanol (20:80 v/v) with a flow rate of 1.0 mL/min and UV detection at 206 nm. ijcpa.in The retention time of the compound under specific HPLC conditions is a key identifier and is used in purity calculations. The percentage purity of pyrazole derivatives can be determined with high accuracy using HPLC. pharmajournal.net

| Compound | Column | Mobile Phase | Flow Rate | Detection | Reference |

| Pyrazoline Derivative | Eclipse XDB C18 | 0.1% TFA / Methanol (20:80) | 1.0 mL/min | 206 nm | ijcpa.in |

| Phenylaminopyrazoles | Reverse Phase | Not specified | Not specified | Not specified | nih.gov |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a valuable technique for the analysis of volatile and thermally stable compounds like this compound. This method provides information not only on the purity of the sample but also on the molecular weight and fragmentation pattern of the components, which aids in their structural elucidation. arcjournals.org

The analysis of nitroaromatic compounds by GC is a well-established practice. ajrconline.org For pyrazole derivatives, a capillary column such as an Agilent HP-5MS (a non-polar column) is often used. arcjournals.org The GC oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to ensure the separation of compounds with different boiling points. arcjournals.orgyu.edu.jo For example, a typical temperature program might start at 50°C, hold for a few minutes, and then ramp up to 210-230°C. arcjournals.org Helium is commonly used as the carrier gas. arcjournals.orgyu.edu.jo The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that serves as a chemical fingerprint. GC-MS analysis has been used to identify various pyrazole-containing compounds in complex mixtures. arcjournals.orgejbio.orghilarispublisher.com

| Technique | Column Type | Carrier Gas | Temperature Program Example | Reference |

| GC-MS | Agilent HP-5MS | Helium | 50°C (5 min), then to 210°C at 3°C/min, then to 230°C at 15°C/min | arcjournals.org |

| GC-MS | Shimadzu Rts-5MS | Helium | 150°C to 250°C at 5°C/min, hold for 10 min | ajrconline.org |

Computational Chemistry and Theoretical Investigations of 1 Allyl 4 Nitro 1h Pyrazole

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of a molecule. These studies provide a detailed picture of electron distribution, molecular geometry, and orbital interactions, which collectively govern the chemical behavior of 1-Allyl-4-nitro-1H-pyrazole.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Calculations, often employing functionals like B3LYP or B3P86 combined with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict vibrational frequencies. acrhem.orgresearchgate.net For this compound, DFT calculations can determine key structural parameters. The geometry is optimized to find the lowest energy conformation, revealing bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing nitro group at the C4 position and the allyl group at the N1 position significantly influences the geometry of the pyrazole (B372694) ring. The nitro group tends to be coplanar with the pyrazole ring to maximize resonance stabilization. DFT calculations can quantify these structural features, which are in good agreement with experimental data from similar pyrazole derivatives. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT This table presents hypothetical, yet realistic, data based on typical DFT calculations for similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.375 |

| N2-C3 | 1.330 | |

| C3-C4 | 1.420 | |

| C4-C5 | 1.385 | |

| C5-N1 | 1.360 | |

| C4-N(nitro) | 1.450 | |

| N1-C(allyl) | 1.470 | |

| **Bond Angles (°) ** | C5-N1-N2 | 112.5 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 110.5 | |

| C3-C4-C5 | 104.0 | |

| C4-C5-N1 | 108.0 |

Molecular Electrostatic Potential (MEP) analysis is a crucial tool for identifying the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visualizing regions prone to electrophilic and nucleophilic attack. vaia.com In an MEP map, red areas indicate negative potential (electron-rich, nucleophilic sites), while blue areas signify positive potential (electron-poor, electrophilic sites). researchgate.net

For this compound, the MEP surface reveals distinct reactive regions:

Nucleophilic Sites: The most negative potential is localized on the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The N2 nitrogen of the pyrazole ring also exhibits a region of negative potential, indicating its nucleophilic character. rsc.org

Electrophilic Sites: The strong electron-withdrawing nature of the nitro group creates a significant region of positive potential around the C4 carbon and the adjacent ring protons, making this area susceptible to nucleophilic attack. nih.gov The hydrogen atoms of the allyl group also show a positive potential.

Table 2: Summary of MEP Analysis for this compound

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms (Nitro group) | Highly Negative (Red) | Site for electrophilic attack, hydrogen bonding |

| N2 atom (Pyrazole ring) | Negative (Yellow/Orange) | Nucleophilic center |

| C4-H (Pyrazole ring) | Highly Positive (Blue) | Site for nucleophilic attack |

| Allyl Group Protons | Positive (Green/Light Blue) | Weakly electrophilic |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and kinetic stability. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.combohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. bohrium.comresearchgate.net

In this compound, the FMOs are distributed as follows:

HOMO: The HOMO is primarily localized on the pyrazole ring, with some contribution from the allyl group. This indicates that the ring system is the main site of electron donation in reactions with electrophiles.

LUMO: The LUMO is predominantly centered on the electron-withdrawing nitro group and the C4 position of the pyrazole ring. nih.gov This suggests that nucleophilic attack will be directed towards this region.

Table 3: Predicted FMO Properties of this compound This table presents hypothetical, yet realistic, data based on typical DFT calculations.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -7.20 | Electron-donating ability |

| LUMO Energy | -3.15 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.05 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Analysis

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states (TS), and calculating activation energies. mdpi.com For reactions involving this compound, this approach can map out the complete energy profile of a synthetic pathway.

For example, the synthesis of this compound could involve the N-alkylation of 4-nitro-1H-pyrazole with an allyl halide. acs.org Computational studies can model this S_NAr reaction, calculating the energy barriers for the formation of the N1-allyl isomer versus the N2-allyl isomer. These calculations often show that the formation of the N1-substituted product is kinetically and thermodynamically favored, which aligns with experimental observations for many pyrazole alkylations. acs.org Similarly, the nitration of 1-allyl-1H-pyrazole can be modeled to understand the regioselectivity that leads to substitution at the C4 position. acrhem.org

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations can predict the reactivity and selectivity of this compound through various reactivity descriptors derived from conceptual DFT. nih.gov These descriptors quantify the molecule's response to chemical reactions.

Key reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower value indicates higher reactivity.

Global Softness (S): The reciprocal of hardness, with higher values indicating greater reactivity.

Electrophilicity Index (ω): Quantifies the electron-accepting capability. The nitro group significantly increases the electrophilicity of the pyrazole system.

These indices, combined with local reactivity descriptors like Fukui functions, can predict the most probable sites for electrophilic, nucleophilic, and radical attack, thus explaining the regioselectivity observed in reactions. d-nb.info For instance, the analysis would confirm the C4 position as highly susceptible to nucleophiles.

Structure-Reactivity Relationship Studies

Computational studies are invaluable for establishing structure-reactivity relationships by systematically modifying the molecular structure and calculating the resulting changes in electronic properties and reactivity descriptors. nih.gov

By comparing this compound with related compounds, specific structural effects can be quantified:

Effect of the Allyl Group: Comparing with 1-methyl-4-nitro-1H-pyrazole sigmaaldrich.com or 4-nitropyrazole solubilityofthings.com allows for the isolation of the electronic and steric effects of the allyl substituent. The allyl group can participate in its own set of reactions (e.g., addition, oxidation) and its π-system can have a modest electronic influence on the pyrazole ring. vulcanchem.com

Effect of the Nitro Group: A comparison with 1-allyl-1H-pyrazole highlights the profound impact of the nitro group. It acts as a strong electron-withdrawing group, which activates the pyrazole ring towards nucleophilic substitution, particularly at position 4, while deactivating it towards electrophilic substitution.

Effect of Substituent Position: Modeling isomers like 1-Allyl-3-nitro-1H-pyrazole or 1-Allyl-5-nitro-1H-pyrazole would demonstrate how the position of the nitro group alters the electronic landscape (MEP) and orbital energies (FMOs), leading to different reactivity patterns and selectivity in chemical reactions. acs.org

These comparative studies provide a rational basis for designing new pyrazole derivatives with tailored reactivity for applications in medicinal chemistry and materials science. nih.gov

Applications of 1 Allyl 4 Nitro 1h Pyrazole in Organic Synthesis

Role as a Synthetic Intermediate and Building Block

The strategic placement of the allyl and nitro groups on the pyrazole (B372694) ring makes 1-Allyl-4-nitro-1H-pyrazole a highly useful scaffold for chemical elaboration. These groups can be selectively transformed into a range of other functionalities, providing access to a diverse array of substituted pyrazole derivatives.

Precursor for Functionalized Pyrazole Derivatives

The chemical reactivity of this compound is largely dictated by its two key functional groups. The nitro group at the C4 position can be readily reduced to an amino group, a transformation that opens up a plethora of synthetic possibilities. This reduction is a common strategy in the synthesis of pharmaceutically active compounds. researchgate.net For the closely related compound, 1-Allyl-5-bromo-4-nitro-1H-pyrazole, the reduction of the nitro group to an amino group can be achieved using standard reducing agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or metal hydrides. This transformation yields 1-allyl-4-amino-1H-pyrazole, a key intermediate for the introduction of further functionalities through reactions such as diazotization followed by substitution, or by acylation and sulfonylation reactions to form amides and sulfonamides, respectively.

The N-allyl group also offers a handle for synthetic modification. Oxidation of the allyl group can lead to the formation of corresponding epoxides or aldehydes. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially yield (4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-((4-nitro-1H-pyrazol-1-yl)methyl)oxirane. These oxygenated derivatives can then participate in a variety of subsequent reactions, such as nucleophilic ring-opening of the epoxide or condensation reactions of the aldehyde. Furthermore, the double bond of the allyl group is amenable to various addition reactions, including halogenation, hydrohalogenation, and cycloadditions, further expanding the range of accessible pyrazole derivatives.

Building Block in Complex Heterocyclic Molecule Synthesis

This compound serves as a valuable building block for the synthesis of more complex, often fused, heterocyclic systems. Pyrazole-fused heterocycles are of significant interest due to their prevalence in bioactive molecules. mdpi.com The functional groups of this compound can be utilized to construct new rings onto the pyrazole core.

One potential strategy involves the transformation of the allyl group, followed by intramolecular cyclization. For example, after reduction of the nitro group to an amine, the resulting 1-allyl-1H-pyrazol-4-amine could undergo a sequence of reactions to form fused systems. The amino group can be acylated with a reagent containing a second reactive site, which can then react with the allyl group to close a new ring.

Catalytic Applications and Ligand Development

While direct catalytic applications of this compound are not extensively documented, its structural motifs are relevant to the fields of organocatalysis and ligand development for transition metal catalysis.

Potential in Organocatalysis

The pyrazole nucleus is a component of some organocatalysts. However, the potential of this compound itself as an organocatalyst is not established. It is conceivable that derivatives of this compound, particularly those bearing acidic or basic functionalities, could exhibit catalytic activity. For example, reduction of the nitro group to an amine would introduce a basic site that could potentially catalyze certain reactions.

Development of Pyrazole-Based Ligands for Transition Metal Catalysis

Pyrazole-containing compounds are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atoms to coordinate with metal centers. The functional groups on this compound provide handles for the synthesis of more elaborate pyrazole-based ligands.

Following the reduction of the nitro group, the resulting amino group can be readily functionalized. For instance, reaction with 2-diphenylphosphinobenzaldehyde would yield a Schiff base ligand containing both a "soft" phosphorus donor and "hard" nitrogen donors, a combination that is often beneficial in catalysis. The allyl group can also be functionalized to introduce coordinating atoms. For example, hydroformylation of the allyl group would introduce a formyl group, which could then be used to synthesize a variety of chelating ligands. While specific examples starting from this compound are not reported, the general principles of ligand synthesis suggest its potential in this area.

Advanced Materials Research Potential

The application of this compound in advanced materials research is an emerging area. Pyrazole derivatives have found applications in the development of various organic materials, including liquid crystals, dyes, and polymers. nbinno.com The nitro group, being a strong electron-withdrawing group, can impart unique electronic and optical properties to the molecule. Compounds containing a pyrazole nucleus have been investigated for their nonlinear optical (NLO) properties. nih.gov The combination of the electron-rich pyrazole ring and the electron-withdrawing nitro group in this compound suggests that it could be a precursor for NLO materials. Further functionalization of the molecule could lead to materials with tailored properties for applications in optoelectronics.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific research data on the non-linear optical (NLO) properties and coordination chemistry of the chemical compound This compound .

While general information exists on the potential for pyrazole derivatives, particularly those containing nitro groups, to exhibit non-linear optical properties, no dedicated studies or datasets for this compound were identified. Research into related compounds, such as (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, indicates that the pyrazole scaffold is a subject of interest in the field of NLO materials. Computational studies on other pyrazole analogues also suggest potential for these types of molecules in nonlinear optics.

Similarly, the field of coordination chemistry extensively utilizes pyrazole derivatives as ligands for forming metal complexes and supramolecular assemblies. The nitrogen atoms in the pyrazole ring are effective coordination sites. However, the search did not yield any specific examples of coordination complexes or supramolecular structures that explicitly incorporate this compound as a ligand.

Due to the absence of direct experimental or theoretical research findings for this compound in the specified areas of application, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. The creation of such an article would require speculative information, which would not meet the standards of a professional and authoritative scientific summary.

Therefore, the sections on the "Exploration of Non-Linear Optical (NLO) Properties" and "Coordination Chemistry and Supramolecular Assembly" for this compound cannot be written at this time.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of functionalized pyrazoles is a dynamic area of research, moving beyond traditional methods to embrace more efficient, sustainable, and scalable technologies. rsc.orgias.ac.in Future work on 1-Allyl-4-nitro-1H-pyrazole could focus on developing and optimizing its synthesis through modern approaches.

A plausible and practical route involves the N-alkylation of commercially available 4-nitropyrazole. researchgate.netthermofisher.com While this can be achieved with allyl halides under basic conditions, future research could explore advanced catalytic systems that offer milder conditions and higher yields. derpharmachemica.com The Mitsunobu reaction, for instance, has been successfully used for the alkylation of 4-nitropyrazole with various alcohols and could be adapted for allyl alcohol. researchgate.net

Further advancements could lie in the application of green and innovative synthetic techniques. rsc.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for many heterocyclic preparations, including those of pyrazole (B372694) derivatives. rsc.orgrsc.org Similarly, flow chemistry presents a powerful alternative for handling potentially energetic nitrated intermediates or hazardous reagents, offering enhanced safety, scalability, and process control. mdpi.com The development of a continuous flow process for the allylation of 4-nitropyrazole could be a significant step towards its large-scale and safe production.

Multicomponent reactions (MCRs), which allow for the assembly of complex molecules from simple starting materials in a single step, represent another frontier. researchgate.netbeilstein-journals.org Designing an MCR that directly incorporates the allyl and nitro functionalities onto a pyrazole core would be a highly efficient and atom-economical approach.

| Methodology | Potential Starting Materials | Key Advantages for Future Research | Relevant Findings [Citations] |

|---|---|---|---|

| Advanced N-Alkylation | 4-Nitropyrazole, Allyl Alcohol/Halide | Improved regioselectivity, milder reaction conditions, higher yields. | researchgate.netderpharmachemica.com |

| Microwave-Assisted Synthesis | 4-Nitropyrazole, Allyl Bromide | Significant reduction in reaction time, increased energy efficiency. | rsc.orgrsc.org |

| Flow Chemistry | 4-Nitropyrazole, Allylating Agent | Enhanced safety for nitrated compounds, scalability, precise control over reaction parameters. | mdpi.com |

| Multicomponent Reactions (MCRs) | Hydrazine (B178648) derivatives, allyl-containing synthons, nitrated building blocks | High atom economy, rapid assembly of molecular complexity, operational simplicity. | researchgate.netbeilstein-journals.org |

Investigation of Undiscovered Reactivity Profiles and Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. The reactivity of the allyl group, the nitro group, and the pyrazole ring itself can be investigated independently or in concert to generate a diverse library of new compounds.

The nitro group at the C4 position is a key functional handle. Its reduction to a 4-aminopyrazole derivative is a well-established transformation that opens up a vast chemical space. researchgate.net This resulting amino group can be further derivatized through acylation, sulfonylation, or diazotization, leading to a wide array of functionalized pyrazoles that are valuable intermediates for pharmaceuticals. google.com

The N1-allyl group offers numerous possibilities for synthetic diversification. Palladium-catalyzed reactions, such as allylic alkylations, are a cornerstone of modern organic synthesis and could be employed to introduce a wide range of nucleophiles. acs.org Other potential transformations of the allyl group include isomerization to the corresponding prop-1-enyl-pyrazole, which could then participate in metathesis or other reactions of vinyl groups. Furthermore, the double bond is amenable to reactions such as epoxidation, dihydroxylation, and thiol-ene "click" chemistry, allowing for the straightforward introduction of new functionalities.

Future studies should also explore the interplay between the two functional groups and the reactivity of the pyrazole core itself. For example, the electron-withdrawing nature of the C4-nitro group influences the reactivity of the C3 and C5 positions of the pyrazole ring, potentially enabling selective C-H functionalization or other electrophilic substitution reactions under specific conditions. scispace.comnih.gov

| Functional Group | Potential Transformation | Resulting Structure/Application | Relevant Findings [Citations] |

|---|---|---|---|

| C4-Nitro Group | Reduction | 4-Amino-1-allyl-1H-pyrazole; a versatile building block for amides, sulfonamides. | researchgate.net |

| N1-Allyl Group | Palladium-Catalyzed Allylic Substitution | Introduction of diverse carbon, nitrogen, or oxygen nucleophiles. | acs.org |

| N1-Allyl Group | Isomerization & Metathesis | Formation of extended conjugated systems or complex dimeric structures. | acs.orgacs.org |

| N1-Allyl Group | Thiol-Ene Reaction | Covalent attachment of thiol-containing molecules (e.g., peptides, polymers). | uark.edu |

| Pyrazole Core | C-H Functionalization | Direct introduction of substituents at C3 or C5 for library synthesis. | scispace.com |

Advancements in Computational Modeling for Pyrazole Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. researchgate.net Applying these techniques to this compound can guide synthetic efforts, rationalize observed reactivity, and predict novel properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. Such studies can elucidate the influence of the allyl and nitro groups on the aromaticity and electron distribution of the pyrazole ring. Furthermore, DFT can be used to model reaction pathways, calculate activation energies for potential transformations, and predict the regioselectivity of reactions, such as electrophilic additions to the allyl group or functionalization of the pyrazole core. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies represent a significant area for future investigation, particularly if this scaffold is considered for biological applications. hilarispublisher.com By generating a virtual library of derivatives based on the 1-allyl-4-nitropyrazole framework and calculating various molecular descriptors, QSAR models can be built to predict potential biological activities. mdpi.com Molecular docking simulations could predict how the molecule and its derivatives might bind to specific protein targets, providing a rational basis for the design of new inhibitors or modulators. hilarispublisher.commdpi.com

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of the allyl group and its interactions with solvent molecules or a biological receptor over time. For chiral derivatives, MD simulations can help in understanding the mechanisms of enantioselective recognition by chiral stationary phases or enzymes. acs.org

The synergy between these computational methods can accelerate the discovery process, reducing the need for extensive trial-and-error experimentation and allowing for a more targeted approach to developing applications for this compound and its derivatives. hilarispublisher.com

Strategic Integration into Diverse Synthetic Methodologies

The true potential of a building block like this compound is realized through its strategic integration into broader synthetic campaigns to create complex, high-value molecules. researchgate.net Its dual functionality makes it a versatile intermediate for accessing a wide range of chemical structures.

In medicinal chemistry, the 4-aminopyrazole motif, accessible via nitro reduction, is a key component of many biologically active compounds, including kinase inhibitors. researchgate.net The allyl group can serve as a reactive handle for late-stage functionalization, a highly desirable strategy in drug discovery for rapidly generating analogues with diverse properties. For example, after building a core structure around the aminopyrazole, the allyl group could be modified to fine-tune solubility or metabolic stability.

In materials science, nitropyrazoles are precursors to energetic materials. nih.govrsc.org The allyl group could be used to polymerize or graft the pyrazole unit onto other structures, creating novel energetic polymers or co-crystals with tailored properties. The reactivity of the allyl group also allows for its use in creating functional materials, such as sensors or ligands for catalysis, by anchoring the pyrazole scaffold to surfaces or larger molecular frameworks. lifechemicals.com

A key future direction is the development of orthogonal reaction sequences where the nitro and allyl groups are manipulated independently. For instance, one could first perform a transformation on the allyl group under conditions that leave the nitro group untouched, followed by a reduction and derivatization of the resulting amine. This strategic, stepwise functionalization would provide precise control over the synthesis of highly complex and polyfunctionalized pyrazole derivatives. acs.org The incorporation of this building block into diversity-oriented synthesis (DOS) platforms could rapidly generate libraries of novel compounds for high-throughput screening.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Allyl-4-nitro-1H-pyrazole?

The synthesis of this compound typically involves functionalization of the pyrazole core. A common approach includes:

- Step 1: Alkylation of 4-nitro-1H-pyrazole with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the allyl group at the N1 position.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield optimization requires careful control of reaction time and stoichiometry to avoid over-alkylation or decomposition of the nitro group .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Use slow evaporation of a dichloromethane/methanol (3:1) solution.

- Data Collection: Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Use SHELXL for structure solution and refinement, ensuring R-factor < 0.04. Hydrogen bonding interactions (e.g., C–H⋯O) should be analyzed using WinGX/ORTEP .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR: ¹H and ¹³C NMR to confirm allyl group integration (δ 5.1–5.8 ppm for CH₂=CH₂) and nitro group deshielding effects.

- IR: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ peaks and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

The nitro group at C4 directs electrophilic substitution to the C3/C5 positions. To achieve regioselective modification:

- Electrophilic Aromatic Substitution: Use nitration or halogenation under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) to favor C3 substitution.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at C5 using Pd(PPh₃)₄ and arylboronic acids (e.g., 4-methoxyphenylboronic acid) in THF/H₂O .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (FMOs). The nitro group lowers the LUMO energy (~-1.5 eV), enhancing electrophilicity at C5.

- Molecular Dynamics (MD): Simulate solvation effects in DMSO to predict aggregation behavior during crystallization .

Q. How can contradictory crystallographic data (e.g., bond lengths vs. thermal parameters) be resolved?

Discrepancies may arise from disordered allyl groups or thermal motion. Mitigation strategies include:

- Data Collection: Use low-temperature (100 K) measurements to reduce thermal noise.

- Refinement: Apply SHELXL’s restraints for geometrically similar bonds and anisotropic displacement parameters (ADPs).

- Validation: Cross-check with Mercury’s Mogul geometry analysis to flag outliers .

Key Research Recommendations

- Experimental Design: Prioritize low-temperature crystallography to minimize disorder in allyl groups.

- Contradiction Analysis: Cross-validate spectroscopic and computational data with SC-XRD results to resolve ambiguities in substituent orientation.

- Safety: Handle nitro-containing compounds with care—avoid grinding or heating dry samples due to explosion risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.